molecular formula C17H15BrClNO B3435385 (2E)-3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]prop-2-enamide

(2E)-3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]prop-2-enamide

Cat. No.: B3435385
M. Wt: 364.7 g/mol
InChI Key: QSLZOPKDFOCLBU-RMKNXTFCSA-N
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Description

(2E)-3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-bromobenzoyl chloride with 3-chlorophenylethylamine in the presence of a base such as triethylamine. This reaction forms the amide bond.

    Formation of the Double Bond: The next step involves the formation of the double bond through a Wittig reaction. This involves the reaction of the amide with a phosphonium ylide to form the desired (2E)-enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The double bond and the amide group can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

(2E)-3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its halogenated aromatic groups.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The halogenated aromatic groups can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of the target proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-[2-(3-bromophenyl)ethyl]prop-2-enamide: Similar structure but with reversed positions of bromine and chlorine.

    (2E)-3-(4-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]prop-2-enamide: Similar structure with a fluorine atom instead of bromine.

    (2E)-3-(4-bromophenyl)-N-[2-(3-methylphenyl)ethyl]prop-2-enamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The unique combination of bromine and chlorine atoms in (2E)-3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]prop-2-enamide provides distinct chemical and biological properties. The presence of both halogens can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO/c18-15-7-4-13(5-8-15)6-9-17(21)20-11-10-14-2-1-3-16(19)12-14/h1-9,12H,10-11H2,(H,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLZOPKDFOCLBU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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